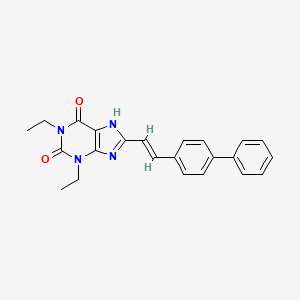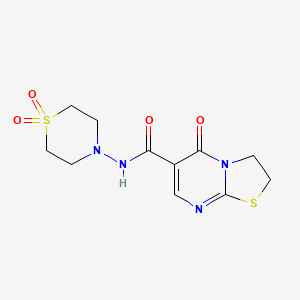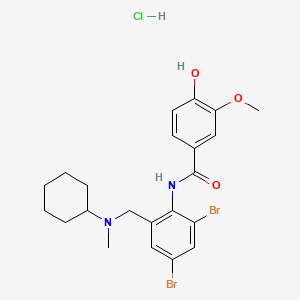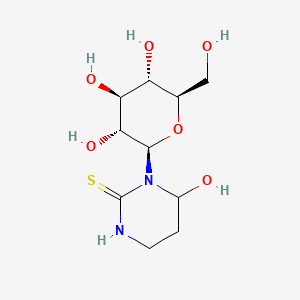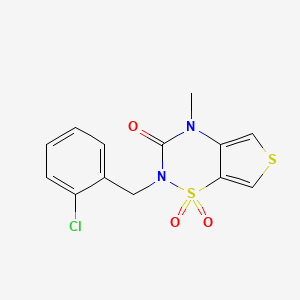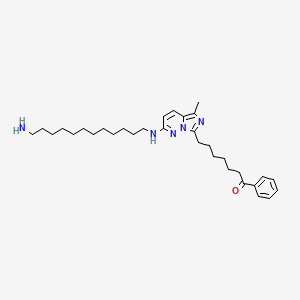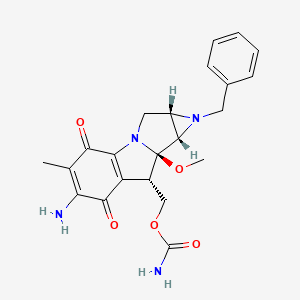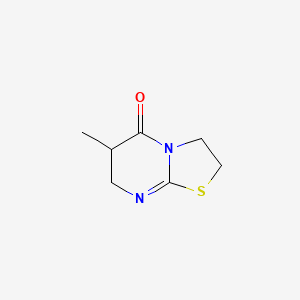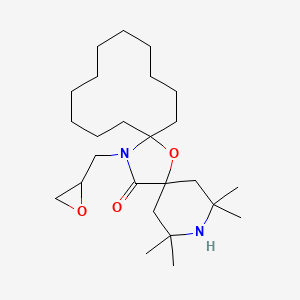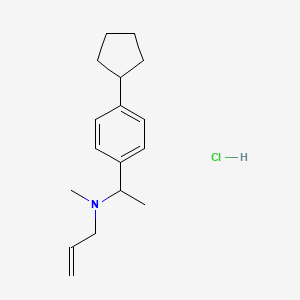
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is a chemical compound with a complex structure that includes an allyl group, a methyl group, and a cyclopentylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride typically involves multiple steps. One common method involves the alkylation of N-methyl-1-(4-cyclopentylphenyl)ethylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Allyl-N-methyl-1-(4-phenyl)ethylamine hydrochloride
- N-Allyl-N-methyl-1-(4-cyclohexylphenyl)ethylamine hydrochloride
- N-Allyl-N-methyl-1-(4-tert-butylphenyl)ethylamine hydrochloride
Uniqueness
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
80649-48-5 |
|---|---|
Molekularformel |
C17H26ClN |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
N-[1-(4-cyclopentylphenyl)ethyl]-N-methylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-4-13-18(3)14(2)15-9-11-17(12-10-15)16-7-5-6-8-16;/h4,9-12,14,16H,1,5-8,13H2,2-3H3;1H |
InChI-Schlüssel |
OQPAXFFWCYZOAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)CC=C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


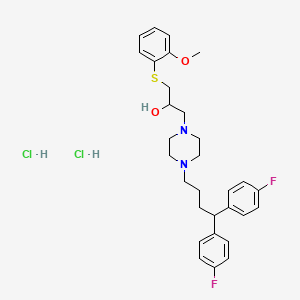

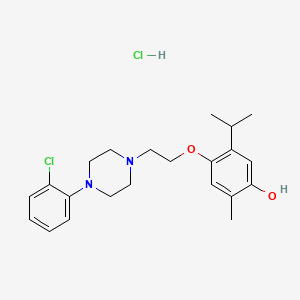
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
